molecular formula C12H8N4O3 B12167970 2-oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide CAS No. 3855-83-2

2-oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B12167970
CAS No.: 3855-83-2
M. Wt: 256.22 g/mol
InChI Key: GESYIKLJGCOHMC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, 2-oxo-N-1H-1,2,4-triazol-5-yl- typically involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C. This is followed by a reaction with various sodium azides . Another method involves the amidation of coumarin-3-carboxylic acid with glycine ethyl ester in the presence of EDC.HCl and HOBt as coupling agents, followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, 2-oxo-N-1H-1,2,4-triazol-5-yl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzopyran ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, 2-oxo-N-1H-1,2,4-triazol-5-yl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 2-oxo-N-1H-1,2,4-triazol-5-yl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-carboxamide, 2-oxo-N-1H-1,2,4-triazol-5-yl- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

3855-83-2

Molecular Formula

C12H8N4O3

Molecular Weight

256.22 g/mol

IUPAC Name

2-oxo-N-(1H-1,2,4-triazol-5-yl)chromene-3-carboxamide

InChI

InChI=1S/C12H8N4O3/c17-10(15-12-13-6-14-16-12)8-5-7-3-1-2-4-9(7)19-11(8)18/h1-6H,(H2,13,14,15,16,17)

InChI Key

GESYIKLJGCOHMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC=NN3

Origin of Product

United States

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